2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and two carboxylate groups, which are commonly found in various organic compounds and contribute to their acidity. The chlorosulfonyl group attached to the thiophene ring is a type of sulfonyl halide, which are typically reactive and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxylate groups, and the chlorosulfonyl group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The carboxylate groups could participate in acid-base reactions, while the chlorosulfonyl group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate groups could increase the compound’s acidity and solubility in water .Scientific Research Applications
Synthesis and Structural Characterization
Research has explored the synthesis and structural characterization of compounds related to 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate, focusing on their molecular and electronic structures. One study detailed the synthesis of two structural isomers related to the target compound, examining their molecular crystals and intramolecular hydrogen bonding. Quantum-chemical calculations provided insights into the electronic structure, correlating well with the characteristics of intramolecular hydrogen bonds (Rublova et al., 2017).
Chemical Reactions and Derivatives
The reactivity of similar thiophene derivatives has been investigated, showing their potential in forming diverse chemical structures. For example, certain thiophene compounds react with isocyanates and isothiocyanates to yield substituted imidazolidinones or ureas, indicating a broad range of chemical transformations that such thiophene derivatives can undergo (Martín, 1991).
Solid-State Structures
Studies on the solid-state structures of dimethyl bithiophene dicarboxylates, which share structural features with the target compound, reveal insights into the conformational preferences and steric interactions within such molecules. These investigations provide valuable information for understanding the physical properties of thiophene derivatives (Pomerantz et al., 2002).
Novel Applications in Dyeing and Sensing
Thiophene derivatives have found applications in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, highlighting the versatility of such compounds in industrial applications. The synthesized dyes offer a range of colors and exhibit good fastness properties, although they show poor photostability (Iyun et al., 2015).
Synthesis Strategies
Innovative synthesis strategies for thiophene derivatives, including those similar to the target compound, have been developed. These methods enable the efficient and economical production of tetrasubstituted thiophenes, demonstrating the potential for scalable synthesis of complex thiophene-based structures (Sahu et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
dimethyl 5-chlorosulfonyl-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRJBAARVGBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.